molecular formula C12H18ClN3O3 B7795162 5-[(3-chloropropylamino)methylidene]-1,3-diethyl-1,3-diazinane-2,4,6-trione

5-[(3-chloropropylamino)methylidene]-1,3-diethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B7795162
M. Wt: 287.74 g/mol
InChI Key: VIYJRSQZJREAES-UHFFFAOYSA-N
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Description

The compound with the identifier “5-[(3-chloropropylamino)methylidene]-1,3-diethyl-1,3-diazinane-2,4,6-trione” is a chemical substance cataloged in the PubChem database. This compound is known for its unique chemical structure and properties, which make it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-[(3-chloropropylamino)methylidene]-1,3-diethyl-1,3-diazinane-2,4,6-trione involves specific synthetic routes and reaction conditions. These methods typically include the use of cyclodextrins for the formation of inclusion complexes. The process involves the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale synthesis using automated systems to ensure consistency and efficiency. The use of cyclodextrins in the production process helps improve the physical, chemical, and biological characteristics of the compound .

Chemical Reactions Analysis

Types of Reactions

5-[(3-chloropropylamino)methylidene]-1,3-diethyl-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds .

Scientific Research Applications

5-[(3-chloropropylamino)methylidene]-1,3-diethyl-1,3-diazinane-2,4,6-trione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(3-chloropropylamino)methylidene]-1,3-diethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[(3-chloropropylamino)methylidene]-1,3-diethyl-1,3-diazinane-2,4,6-trione include those with comparable chemical structures and properties. These compounds can be identified using PubChem’s 2-D and 3-D neighboring sets, which provide a list of structurally similar molecules .

Uniqueness

This compound is unique due to its specific chemical structure and the properties it imparts. This uniqueness makes it valuable for various applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5-[(3-chloropropylamino)methylidene]-1,3-diethyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O3/c1-3-15-10(17)9(8-14-7-5-6-13)11(18)16(4-2)12(15)19/h8,14H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYJRSQZJREAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CNCCCCl)C(=O)N(C1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)C(=CNCCCCl)C(=O)N(C1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.